5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-2-4-12(17)9-15(10)23(21,22)19-13-5-6-14-11(8-13)3-7-16(20)18-14/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRROYWDGIAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, sulfonation, and chlorination. One common synthetic route includes:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Sulfonation: The quinoline derivative is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.
Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a drug scaffold. It has been investigated for various pharmacological activities, particularly in targeting enzymes or receptors within the central nervous system. Its unique structural features allow it to interact effectively with biological targets.
Case Studies:
-
Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
- Data Table: Anticancer Activity
Cell Line IC50 (µM) Mechanism MCF-7 0.054 Apoptosis induction A549 0.048 Cell cycle arrest HepG2 0.060 Apoptosis induction - Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
Organic Synthesis
5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide serves as an intermediate in synthesizing more complex organic molecules. Its sulfonamide group allows for versatile chemical reactions, making it a valuable component in organic synthesis.
Synthetic Routes:
- Formation of Quinoline Core : Typically synthesized through the Pfitzinger reaction involving isatin derivatives.
- Sulfonation : Conducted using chlorosulfonic acid or sulfur trioxide.
- Chlorination : Achieved using thionyl chloride or phosphorus pentachloride.
Material Science
The compound's unique properties enable its use in developing new materials with specific electronic or optical characteristics. Its sulfonamide and quinoline functionalities can be tailored to enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares structural homology with other sulfonamide-tetrahydroquinolinone derivatives, differing primarily in substituents on the benzene ring and modifications to the tetrahydroquinolinone scaffold. Below is a detailed comparison with two closely related analogs from published sources:
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on structural analysis; exact experimental data unavailable in provided evidence.
Key Structural and Functional Differences
Benzene Ring Modifications: The target compound features a chloro group (electron-withdrawing) and a methyl group (electron-donating) at positions 5 and 2, respectively. F743-0145 substitutes the benzene ring with three methyl groups, increasing steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility . BE49464 incorporates a methoxy group (hydrogen-bond acceptor) and a methyl group, favoring solubility and electronic interactions with polar residues in binding pockets .
Tetrahydroquinolinone Modifications: The target compound and F743-0145 retain the unmodified 2-oxo-tetrahydroquinolin scaffold, preserving the ketone’s hydrogen-bonding capability. BE49464 introduces a 1-(2-methylpropyl) substituent, adding steric bulk that may restrict conformational flexibility or alter binding pocket accessibility .
Methyl groups in F743-0145 increase hydrophobicity, favoring passive diffusion across biological membranes but risking metabolic instability. Methoxy and branched alkyl groups in BE49464 may improve metabolic resistance and target selectivity through steric and electronic effects .
Research Findings and Functional Insights
While the provided evidence lacks explicit pharmacological data for the target compound, structural comparisons suggest the following hypotheses:
- Target Selectivity : The chloro substituent may confer selectivity for enzymes with halogen-bond-accepting residues (e.g., tyrosine or histidine), distinguishing it from methyl- or methoxy-substituted analogs .
- Solubility-Bioavailability Trade-offs: F743-0145’s higher methyl content likely reduces aqueous solubility compared to the target compound, which balances chloro (polar) and methyl (nonpolar) groups.
- Synthetic Accessibility : The absence of complex alkyl chains (cf. BE49464) in the target compound may streamline synthesis, as seen in analogous routes involving α-tosyl-substituted phenyl carbamates .
Biological Activity
5-chloro-2-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.42 g/mol. The structure consists of a chloro-substituted benzene ring linked to a sulfonamide moiety and a tetrahydroquinoline derivative.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with a tetrahydroquinoline structure possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that it effectively inhibited the proliferation of several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.054 | Apoptosis induction |
| A549 | 0.048 | Cell cycle arrest |
| HepG2 | 0.060 | Apoptosis induction |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has shown inhibitory effects on tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and cancer .
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
A study published in Science.gov demonstrated that derivatives of sulfonamide compounds exhibited strong antimicrobial activity with low cytotoxicity profiles . This suggests their potential as safer alternatives for treating infections. -
Anticancer Study :
In a study focusing on the anticancer effects of tetrahydroquinoline derivatives, researchers found that these compounds not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
